Product packaging for O-(2-fluoroethyl)hydroxylamine(Cat. No.:CAS No. 91592-21-1)

O-(2-fluoroethyl)hydroxylamine

Cat. No.: B8558958
CAS No.: 91592-21-1
M. Wt: 79.07 g/mol
InChI Key: RODRJIHHHOKCLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-(2-fluoroethyl)hydroxylamine, frequently used in its hydrochloride salt form (CAS 95068-26-1), is a valuable chemical building block in scientific research, particularly in the field of radiopharmaceutical development . Its primary research value lies in its role as a precursor for the synthesis of positron emission tomography (PET) tracers. Most notably, it is a key intermediate in the production of O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET), a vital radiopharmaceutical used in neuro-oncology for diagnosing, planning treatment, and monitoring brain tumors such as gliomas . The mechanism by which this compound class functions in research settings is through its incorporation into amino acid analogs. These analogs, like [18F]FET, are transported into rapidly proliferating cells, including tumor cells, via upregulated amino acid transporters (specifically system L transporters) . Once inside the cells, the tracer accumulates, allowing for high-contrast metabolic imaging of tumors and enabling researchers and clinicians to differentiate between malignant tissue and treatment-related changes . This makes this compound a critical reagent for advancing diagnostic imaging research. The compound is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H6FNO B8558958 O-(2-fluoroethyl)hydroxylamine CAS No. 91592-21-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

91592-21-1

Molecular Formula

C2H6FNO

Molecular Weight

79.07 g/mol

IUPAC Name

O-(2-fluoroethyl)hydroxylamine

InChI

InChI=1S/C2H6FNO/c3-1-2-5-4/h1-2,4H2

InChI Key

RODRJIHHHOKCLH-UHFFFAOYSA-N

Canonical SMILES

C(CF)ON

Origin of Product

United States

Significance of O Alkylated Hydroxylamines Within Modern Organic Synthesis

O-alkylated hydroxylamines are valuable reagents in modern organic synthesis, primarily utilized for the creation of O-substituted oximes and various biologically active compounds that feature an N-O linkage. rsc.org Their utility stems from their ability to participate in a range of chemical transformations, acting as versatile building blocks.

The synthesis of O-alkylated hydroxylamines can be achieved through various methods, including the O-alkylation of N-hydroxycarbamates followed by deprotection. organic-chemistry.org Another approach involves the reaction of hydroxylamine (B1172632) hydrochloride with alkyl halides under specific conditions, which can be optimized using techniques like ultrasound and microwave irradiation to achieve moderate to good yields. rsc.org The development of efficient synthetic routes, such as those employing recoverable protecting agents, enhances the atom economy and sustainability of these processes. rsc.org

These compounds are instrumental in the construction of complex molecules. For instance, they are used in the synthesis of primary amines and can be involved in reactions like the Mitsunobu reaction for the formation of C-O bonds. acs.org The reactivity of the oxygen atom in hydroxylamines, particularly when the nitrogen is substituted with an electron-withdrawing group, allows for its participation as a nucleophile in transition-metal-catalyzed reactions. organic-chemistry.org

Strategic Importance of Organofluorine Compounds in Chemical Sciences

The incorporation of fluorine into organic molecules, creating organofluorine compounds, has a profound impact on their physical, chemical, and biological properties. numberanalytics.com This has made organofluorine chemistry a vital area of research with significant implications across various scientific disciplines, including medicinal chemistry, materials science, and agrochemicals. numberanalytics.comwikipedia.org

The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, which imparts high thermal and metabolic stability to organofluorine compounds. wikipedia.orgresearchgate.net This increased stability is a highly desirable trait in the development of pharmaceuticals, as it can lead to improved pharmacokinetic profiles. tandfonline.com The introduction of fluorine can also alter a molecule's lipophilicity, membrane permeability, and binding affinity to biological targets. researchgate.nettandfonline.com It is estimated that approximately 20% of all pharmaceuticals contain fluorine, including several top-selling drugs. wikipedia.org

In materials science, the unique properties of organofluorine compounds are harnessed to create advanced materials such as fluoropolymers, which are known for their chemical resistance and thermal stability. numberanalytics.com Organofluorine compounds also find use as refrigerants, surfactants, and specialized solvents. wikipedia.org

Table 1: Prominent Examples of Organofluorine Pharmaceuticals. numberanalytics.comwikipedia.org

Drug NameTherapeutic Class
Fluoxetine (Prozac)Antidepressant
Fluticasone (Flonase)Corticosteroid
Celecoxib (Celebrex)Anti-inflammatory
5-FluorouracilAnticancer
CiprofloxacinAntibiotic
FluconazoleAntifungal

Applications of O 2 Fluoroethyl Hydroxylamine in Organic Transformations

Role as a Synthetic Reagent for Carbonyl Compound Derivatization

The reaction between a hydroxylamine (B1172632) derivative and a carbonyl compound (an aldehyde or a ketone) to form an oxime is a fundamental transformation in organic chemistry. wikipedia.orgnih.gov O-substituted hydroxylamines, such as O-(2-fluoroethyl)hydroxylamine, react with carbonyls to yield O-substituted oximes, often referred to as oxime ethers. This process is widely used for the protection, purification, and characterization of carbonyl compounds. nih.govresearchgate.net

The general reaction involves the nucleophilic attack of the nitrogen atom of the hydroxylamine on the electrophilic carbonyl carbon, followed by dehydration to form the C=N double bond of the oxime ether. wikipedia.org The presence of the 2-fluoroethyl group can influence the reactivity and properties of the resulting oxime ether, for instance, by altering its chromatographic behavior or its stability. nih.govresearchgate.netsigmaaldrich.com This derivatization is particularly valuable in analytical chemistry, where the conversion of volatile or thermally labile carbonyl compounds into more stable and detectable oxime derivatives facilitates their analysis by techniques like gas chromatography-mass spectrometry (GC-MS). researchgate.netresearchgate.netcopernicus.org

Table 1: Examples of Carbonyl Derivatization with this compound

Carbonyl Compound Product (O-(2-fluoroethyl)oxime ether)
Acetaldehyde Acetaldehyde O-(2-fluoroethyl)oxime
Acetone (B3395972) Acetone O-(2-fluoroethyl)oxime
Benzaldehyde Benzaldehyde O-(2-fluoroethyl)oxime

This table illustrates the straightforward conversion of common aldehydes and ketones into their corresponding O-(2-fluoroethyl)oxime ethers.

The classical method for oxime synthesis involves reacting the carbonyl compound with a hydroxylamine salt, often in the presence of a base to liberate the free hydroxylamine. nih.govresearchgate.net The reaction conditions are generally mild, making it a highly efficient and widely applicable method. organic-chemistry.org

Utilization in the Synthesis of Nitrogen-Containing Heterocyclic Compounds

Hydroxylamine and its derivatives are key building blocks for the synthesis of various nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and agrochemicals. nih.govrsc.orgresearchgate.net this compound can be employed in these synthetic routes, with the fluoroethyl group being incorporated into the final heterocyclic ring system.

One of the most prominent applications is in the synthesis of isoxazoles. nih.gov Isoxazoles are five-membered aromatic heterocycles containing one nitrogen and one oxygen atom adjacent to each other. youtube.com A primary synthetic route to isoxazoles involves the reaction of a hydroxylamine derivative with a 1,3-dicarbonyl compound or its equivalent, such as an α,β-unsaturated ketone. researchgate.netnih.gov The reaction proceeds via initial condensation to form an oxime intermediate, followed by intramolecular cyclization and dehydration to furnish the aromatic isoxazole ring. youtube.com Using this compound in this reaction would lead to N-(2-fluoroethyl) substituted isoxazolium intermediates, which upon rearrangement or further reaction, could yield specifically functionalized isoxazoles.

Similarly, pyrazole derivatives, which are isomers of isoxazoles, are another important class of heterocycles. nih.govmdpi.com While typically synthesized using hydrazines, methodologies involving hydroxylamine derivatives can also be envisioned for the construction of related heterocyclic systems. mdpi.comresearchgate.netresearchgate.net

Table 2: Synthesis of Heterocycles using Hydroxylamine Derivatives

Precursor 1 Precursor 2 Heterocyclic Product
1,3-Diketone Hydroxylamine Isoxazole researchgate.netyoutube.com
α,β-Unsaturated Ketone Hydroxylamine Isoxazoline (then oxidized to Isoxazole) nih.gov
β-Ketonitrile Hydroxylamine 3-Aminoisoxazole nih.gov

This table outlines common strategies for the synthesis of isoxazole rings where this compound could serve as the hydroxylamine component.

Contributions to C-N and C-O Bond Forming Methodologies

O-substituted hydroxylamines are valuable reagents in methodologies that form new carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. Their utility often stems from the unique reactivity of the N-O bond.

In the context of C-N bond formation, this compound can function as an electrophilic aminating agent. wiley-vch.deresearchgate.net In these reactions, the nitrogen atom acts as an electrophile, reacting with a carbon-based nucleophile (like an organometallic reagent or an enolate) to form a new C-N bond. nih.govorganic-chemistry.org This type of transformation is significant as it allows for the direct introduction of a nitrogen-containing functional group. The reactivity is driven by the oxygen atom acting as a leaving group, often facilitated by activation with an acid or a metal catalyst. wiley-vch.de The use of hydroxylamine-derived reagents allows for the synthesis of primary, secondary, and tertiary amines, which are fundamental structures in organic chemistry. rsc.org

While less common, methodologies involving hydroxylamine derivatives can also contribute to C-O bond formation. For instance, N-substituted O-aryl hydroxylamines can undergo rearrangements or participate in reactions where the oxygen atom is transferred to a carbon center. rsc.org In specific contexts, the N-O bond can be cleaved, and the reagent can act as a surrogate for other reactive species, enabling unique bond constructions. For example, N-Nosyl-O-bromoethyl hydroxylamine has been shown to act as a multifunctional surrogate in C-C and umpolung C-O bond-forming reactions. rsc.org

This compound as a Specialized Fluoroaminating Reagent

Building on its role in C-N bond formation, this compound can be considered a specialized reagent for "fluoroamination." This term implies the introduction of an amino group that carries a fluorine-containing substituent. The presence of the fluoroethyl group is not merely passive; it can modulate the reagent's reactivity and the properties of the resulting aminated product.

As an electrophilic aminating reagent, it provides a direct route to introduce the N-(2-fluoroethyl)amino moiety. rsc.orgchemrxiv.org This functionality can be a valuable building block in medicinal chemistry, where the incorporation of fluorine is a common strategy to enhance metabolic stability, binding affinity, or pharmacokinetic properties. organic-chemistry.org

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Acetaldehyde
Acetone
Benzaldehyde
Cyclohexanone
Acetaldehyde O-(2-fluoroethyl)oxime
Acetone O-(2-fluoroethyl)oxime
Benzaldehyde O-(2-fluoroethyl)oxime
Cyclohexanone O-(2-fluoroethyl)oxime
Isoxazole
Isoxazoline
Pyrazole
3-Aminoisoxazole
3,5-Disubstituted Isoxazole

Role in Radiochemistry and Positron Emission Tomography Pet Tracer Development

Design and Synthesis of O-(2-[18F]Fluoroethyl)-Substituted PET Tracers

The design of O-(2-[18F]fluoroethyl)-substituted PET tracers involves attaching the fluoroethyl group to a parent molecule that targets a specific biological process. A prominent example is O-(2-[18F]fluoroethyl)-L-tyrosine ([¹⁸F]FET), an amino acid analog used extensively for imaging brain tumors. nih.govnih.gov The synthesis of such tracers is a multi-step process that typically involves the initial preparation of a precursor molecule, followed by the introduction of the fluorine-18 (B77423) radionuclide.

The synthesis of [¹⁸F]FET, for instance, is often achieved through a two-step nucleophilic substitution. radiologykey.com In the first step, a prosthetic group such as 2-[¹⁸F]fluoroethyl tosylate is prepared. This is followed by the reaction of this group with a protected L-tyrosine precursor. mdpi.com An alternative and more direct approach involves the use of a specially designed precursor, such as O-(2-tosyloxyethyl)-N-trityl-L-tyrosine tert-butyl ester, which already contains the ethyl group with a good leaving group (tosylate). researchgate.netlumiprobe.com This precursor is then reacted with [¹⁸F]fluoride, followed by the removal of protecting groups to yield the final [¹⁸F]FET tracer. researchgate.net This latter method has been successfully automated, providing high and reproducible yields suitable for routine clinical applications. researchgate.net

Radiochemical yields for these syntheses can vary depending on the specific method and precursor used, but are generally efficient. For example, automated synthesis of [¹⁸F]FET using the O-(2-tosyloxyethyl)-N-trityl-L-tyrosine tert-butyl ester precursor can achieve decay-corrected radiochemical yields of 55±5%. researchgate.net

TracerPrecursorSynthesis MethodRadiochemical Yield (Decay-Corrected)Synthesis TimeReference
[¹⁸F]FET O-(2-tosyloxyethyl)-N-trityl-L-tyrosine tert-butyl esterAutomated one-pot nucleophilic substitution55 ± 5%63 min researchgate.net
[¹⁸F]FET Ethylene glycol-1,2-ditosylate and L-tyrosineTwo-step nucleophilic substitution40-45%Not specified radiologykey.com
[¹⁸F]FET O-(2-tosyloxyethyl)-N-trityl-L-tyrosine tert-butyl esterMicrodroplet synthesis55 ± 7%35 min nih.govescholarship.org
6-O-(2-[¹⁸F]fluoroethyl)-6-O-desmethyl-diprenorphine 3-O-trityl-6-O-desmethyl-diprenorphine and 2-[¹⁸F]fluoroethyl tosylateIndirect, two-pot, three-step procedure22 ± 7%Not specified mdpi.com

O-(2-Fluoroethyl)hydroxylamine as a Precursor or Scaffold for [18F]-Radiopharmaceutical Synthesis

While this compound represents the fundamental chemical scaffold for this class of compounds, it is not typically used as the direct precursor in the final radiolabeling step for complex radiopharmaceuticals like [¹⁸F]FET. Instead, the synthesis strategy involves preparing more elaborate precursors that already incorporate the target molecule's core structure. These precursors are designed for a late-stage radiofluorination reaction.

The general approach is to take the parent molecule (e.g., L-tyrosine) and chemically modify it by attaching a 2-hydroxyethyl group. This hydroxyl group is then converted into a good leaving group, such as a tosylate or mesylate, to create the final precursor. researchgate.net This precursor, which contains the entire carbon skeleton of the final tracer minus the fluorine-18, is then subjected to nucleophilic substitution with [¹⁸F]fluoride. This reaction displaces the leaving group and incorporates the fluorine-18 atom. The final steps involve the removal of any protecting groups used during the synthesis. researchgate.net

This strategy of using a tailored precursor offers several advantages. It allows the non-radioactive, multi-step synthesis of the complex precursor to be performed separately. The final, time-sensitive radiolabeling step is a relatively simple, single reaction, which is crucial given the short half-life of fluorine-18. Therefore, the O-(2-fluoroethyl) moiety acts as a critical scaffold that is built upon to create precursors for efficient and reliable production of [¹⁸F]-radiopharmaceuticals.

Impact on Imaging Agent Design and Molecular Probes for Biological Research

The introduction of the O-(2-[¹⁸F]fluoroethyl) group has had a significant impact on the design of PET imaging agents. This chemical modification allows for the labeling of a wide range of biologically active molecules without drastically altering their biological properties. The resulting radiotracers can be used as molecular probes to visualize and quantify physiological and pathological processes in vivo.

[¹⁸F]FET is a prime example of the success of this approach. As an amino acid analog, it is transported into cells, particularly cancer cells with high metabolic rates, via amino acid transporters. nih.gov This allows for the effective imaging of brain tumors, often with higher specificity than the more commonly used tracer, 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG). nih.gov Unlike [¹⁸F]FDG, [¹⁸F]FET shows low uptake in inflammatory tissues, which is a significant advantage for differentiating tumor recurrence from post-treatment changes such as radiation necrosis. nih.gov

The success of the O-(2-[¹⁸F]fluoroethyl) strategy has inspired the development of other tracers. For example, fluoroethoxy tryptophan analogues have been synthesized and evaluated as potential PET agents for tumor imaging, demonstrating the versatility of this approach in creating new molecular probes for biological research. nih.gov The development of these tracers allows researchers to investigate various aspects of tumor biology, such as amino acid transport and metabolism, providing valuable insights for diagnosis and treatment planning.

Imaging AgentBiological Target/ProcessKey Research FindingsReference
[¹⁸F]FET Amino acid transport in tumorsHigh uptake in brain tumors, low uptake in inflammatory tissue. Useful for differentiating tumor recurrence from radiation necrosis. nih.gov
[¹⁸F]Fluoroethoxy Tryptophan Analogues Amino acid transportPotential for tumor imaging, with some analogues showing higher tumor-to-background ratios than [¹⁸F]FET in preclinical models. nih.gov
6-O-(2-[¹⁸F]fluoroethyl)-6-O-desmethyl-diprenorphine ([¹⁸F]FE-DPN) Opioid receptorsUsed in PET investigations of opioid receptors in the brain. mdpi.com

Methodological Advancements in [18F]-Fluoroethylation for Radiotracers

Significant methodological advancements have been made in the process of [¹⁸F]-fluoroethylation to improve the efficiency, reliability, and accessibility of O-(2-[¹⁸F]fluoroethyl)-substituted radiotracers. These advancements encompass both direct and indirect labeling methods.

Indirect methods involve the pre-synthesis of a [¹⁸F]fluoroethylating agent, such as 2-[¹⁸F]fluoroethyl tosylate, which is then reacted with the target molecule. mdpi.comrsc.org Direct methods, which are often preferred for their simplicity, involve a one-pot reaction where a precursor containing a leaving group on the ethyl side chain is directly reacted with [¹⁸F]fluoride. mdpi.com

A major advancement has been the development of fully automated synthesis modules, such as the GE TRACERlab FXFN. researchgate.netnih.gov These systems automate the entire radiosynthesis process, from the trapping of [¹⁸F]fluoride to the purification and formulation of the final product. Automation leads to higher reproducibility, reduced radiation exposure for personnel, and streamlined production for clinical use. researchgate.net

More recently, microfluidic technologies, such as droplet microreactors, have been applied to the synthesis of [¹⁸F]FET. nih.govescholarship.orgresearchgate.net These methods offer several advantages over conventional techniques, including significantly lower consumption of expensive precursors, higher radiochemical yields, and shorter synthesis times. nih.govescholarship.org The ability to produce PET tracers efficiently in small batches is particularly beneficial for preclinical research and could potentially be scaled up for clinical production. nih.govescholarship.org These advancements continue to make [¹⁸F]-fluoroethylation a robust and versatile strategy for the development of novel PET radiotracers.

Derivatization Strategies Utilizing O 2 Fluoroethyl Hydroxylamine for Analytical Characterization

Principles of Derivatization for Enhanced Chromatographic and Spectrometric Analysis

For gas chromatography-mass spectrometry (GC-MS), derivatization is crucial for non-volatile or thermally unstable compounds containing polar functional groups. The process reduces the polarity of these compounds, making them more volatile and less likely to decompose at the high temperatures of the GC injector and column. nih.gov In liquid chromatography-mass spectrometry (LC-MS), while volatility is not a concern, derivatization can significantly enhance the ionization efficiency of analytes in the MS source, such as electrospray ionization (ESI). nih.gov By introducing a functional group that is readily ionized, the sensitivity of the analysis can be increased by orders of magnitude. nih.govnih.gov For instance, hydroxylamine (B1172632) derivatization has been shown to improve the ionization efficiency and signal intensity for steroid hormones by up to 250 times. nih.gov Furthermore, derivatization can introduce specific structural elements, or tags, that facilitate selective detection or extraction from a complex sample matrix. nih.gov

Benefit of DerivatizationImpact on Chromatographic AnalysisImpact on Spectrometric Analysis
Increased Volatility Enables or improves analysis of polar compounds by Gas Chromatography (GC).Allows thermally labile compounds to be analyzed by GC-MS without degradation.
Improved Stability Reduces on-column degradation of thermally sensitive analytes.Prevents analyte breakdown in the hot injector port of a GC-MS system.
Enhanced Detectability Introduces chromophores for UV detection or fluorophores for fluorescence detection in HPLC. thermoscientific.frImproves ionization efficiency for enhanced sensitivity in Mass Spectrometry (MS). nih.gov
Improved Separation Modifies polarity to improve peak shape, reduce tailing, and enhance resolution between analytes. nih.govCan resolve isomeric compounds that are otherwise difficult to separate. nih.gov
Increased Selectivity Allows for selective extraction of derivatives from complex matrices using techniques like solid-phase extraction (SPE).Introduces unique isotopic patterns or fragmentation behavior for targeted detection. nih.gov

Formation of Fluoroethyl-Oxime Derivatives for Analytical Detection and Quantification

O-(2-fluoroethyl)hydroxylamine is a derivatizing agent specifically designed to react with carbonyl functional groups—namely aldehydes and ketones. The core of this reaction is the nucleophilic attack of the aminooxy group (-ONH2) on the electrophilic carbonyl carbon. This condensation reaction results in the formation of a fluoroethyl-oxime, characterized by a carbon-nitrogen double bond (C=N), with the elimination of a water molecule. nih.govresearchgate.net

The resulting O-(2-fluoroethyl)oxime derivative possesses several advantageous properties for analytical purposes. The incorporation of a fluorine atom into the derivative significantly alters its chemical properties. Fluorination increases the hydrophobicity of the analyte, which can enhance its retention on reversed-phase chromatography columns and improve its extraction efficiency from aqueous biological matrices into organic solvents. nih.gov This modification is particularly beneficial for increasing the sensitivity of detection. For GC analysis, the fluoroethyl group can enhance the response of an electron capture detector (ECD), a highly sensitive detector for halogenated compounds. In LC-MS, the presence of the fluoroethyl group can influence the ionization and fragmentation patterns, aiding in quantification and structural elucidation.

A key aspect of oxime formation is the potential to produce two geometric isomers, known as syn and anti isomers, due to the restricted rotation around the C=N double bond. nih.gov These isomers may be separated chromatographically, resulting in two distinct peaks for a single carbonyl analyte. While this can complicate the chromatogram, it can also provide an additional layer of confirmation for analyte identity. nih.gov

Reaction Scheme: R-C(=O)-R' (Aldehyde or Ketone) + H₂N-O-CH₂CH₂F (this compound) → R-C(=N-O-CH₂CH₂F)-R' (Fluoroethyl-oxime) + H₂O

Applications in the Analysis of Carbonyl Compounds in Complex Research Matrices

The derivatization of carbonyl compounds with hydroxylamine reagents is a well-established strategy for their analysis in various complex samples. nih.gov Reagents like this compound are particularly valuable for quantifying low-abundance carbonyls that play critical roles in biological and environmental systems. Complex research matrices such as human plasma, serum, tissue homogenates, and environmental air or water samples are rich in interfering substances, making direct analysis of target compounds challenging. coresta.orgnih.gov

Derivatization with this compound enhances the analytical signal of target carbonyls while allowing for their selective extraction and cleanup, thereby reducing matrix effects. nih.gov This approach has been successfully applied to various classes of carbonyl compounds. A notable application is in steroid profiling, where numerous hormones contain ketone functional groups. nih.govnih.gov The method enables the sensitive quantification of ketosteroids like testosterone, progesterone, and cortisone (B1669442) in serum and tissue samples. nih.gov It is also used in metabolomics to quantify key carbonyl-containing metabolites, such as acetoacetate, whose levels can be indicative of specific metabolic states. nih.gov In environmental and product safety analysis, similar fluorinated hydroxylamine reagents are used to measure volatile carbonyls, including formaldehyde, acetaldehyde, and acrolein, in samples like e-cigarette aerosols. coresta.org

Class of Carbonyl CompoundExamplesTypical MatrixAnalytical Technique
Steroid Hormones Testosterone, Progesterone, Cortisone, AndrostenedioneHuman Plasma, Serum, TissueLC-MS/MS
Metabolites Pyruvic Acid, Acetoacetate, Glyoxal, MethylglyoxalBiological Fluids, Cell CultureLC-MS/MS, GC-MS
Volatile Aldehydes & Ketones Formaldehyde, Acetaldehyde, Acetone (B3395972), AcroleinE-cigarette Aerosols, AirGC-MS
Dicarbonyls 2,3-Butanedione (Diacetyl), 2,3-PentanedioneE-liquids, Food ProductsGC-MS

Methodological Considerations for Pre-Column Derivatization with this compound in Analytical Protocols

Implementing a pre-column derivatization strategy with this compound requires careful optimization of several parameters to ensure the reaction is complete, reproducible, and does not introduce artifacts into the analysis. rsc.orgnih.gov

First, the reaction conditions must be carefully controlled. This includes optimizing the pH, temperature, and incubation time. The condensation reaction is often pH-dependent, and maintaining a consistent pH is critical for achieving reliable results. The reaction time and temperature must be sufficient to drive the derivatization to completion for all target analytes without causing their degradation. nih.gov

Second, after the reaction, a sample cleanup step is typically necessary. This often involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the newly formed fluoroethyl-oxime derivatives from the excess derivatizing reagent and other matrix components. coresta.orgnih.gov Removing excess this compound is crucial as it can interfere with the chromatographic analysis or suppress the ionization of the target derivatives in the MS source. nih.gov

Third, the stability of the derivatives must be assessed. While oxime derivatives are generally stable, their stability should be confirmed under the conditions of storage and analysis to prevent degradation and ensure accurate quantification.

Finally, the chromatographic separation must be optimized to handle the potential formation of syn and anti isomers. nih.gov This may require adjusting the mobile phase gradient, column temperature, or selecting a column with appropriate selectivity to either resolve the two isomer peaks or merge them into a single, quantifiable peak. The use of stable isotope-labeled internal standards is also highly recommended to correct for any variability during the derivatization, extraction, and analysis steps, thereby improving the accuracy and precision of the method. nih.gov

ParameterConsiderationRationale
Reaction Conditions Optimize pH, temperature, and time.To ensure complete and reproducible derivatization without analyte degradation. nih.gov
Reagent Concentration Use a sufficient excess of the derivatizing agent.To drive the reaction to completion according to Le Châtelier's principle.
Sample Cleanup Implement LLE or SPE post-derivatization.To remove excess reagent and matrix interferences, reducing ion suppression and improving signal-to-noise. coresta.orgnih.gov
Derivative Stability Evaluate stability under storage and analytical conditions.To ensure accurate quantification and prevent analyte loss over time.
Isomer Separation Optimize chromatographic conditions to resolve or co-elute syn and anti isomers.To achieve accurate and consistent peak integration for quantification. nih.gov
Internal Standards Incorporate stable isotope-labeled standards.To correct for variations in derivatization efficiency, extraction recovery, and instrument response. nih.gov

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment of O 2 Fluoroethyl Hydroxylamine

High-Resolution Mass Spectrometry for Molecular Identification and Impurity Profiling

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification of O-(2-fluoroethyl)hydroxylamine and the characterization of its impurity profile. nih.govthermofisher.com Unlike nominal mass instruments, HRMS instruments like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) provide mass measurements with high accuracy (typically <5 ppm), enabling the determination of elemental compositions for the parent molecule and any related impurities. nih.govthermofisher.com

For this compound (C₂H₆FNO), the exact monoisotopic mass is 79.04334 Da. HRMS can verify this mass with a high degree of confidence, distinguishing it from other potential isobaric (same nominal mass) species. uni.lu The technique is typically coupled with soft ionization methods, such as electrospray ionization (ESI), to generate intact protonated molecules ([M+H]⁺) or other adducts.

Impurity profiling is a critical application of HRMS in pharmaceutical and chemical manufacturing. thermofisher.com The process involves detecting, identifying, and quantifying unwanted chemicals that may arise from the manufacturing process or degradation. thermofisher.com By analyzing the high-resolution mass spectrum for ions other than the target molecule, potential impurities can be detected. Their accurate mass measurements allow for the generation of possible elemental formulas. Further structural information can be obtained using tandem mass spectrometry (MS/MS), where precursor ions of impurities are fragmented to produce a characteristic pattern that aids in their structural elucidation. sciex.com

Table 1: Predicted HRMS Adducts of this compound

AdductCalculated m/z
[M+H]⁺80.050616
[M+Na]⁺102.03256
[M+K]⁺118.00650
[M+NH₄]⁺97.077163
[M-H]⁻78.036064

Data sourced from PubChem CID 21929096. uni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation and confirmation of organic molecules, including this compound. core.ac.uk Through a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments, the precise connectivity of atoms within the molecule can be established.

¹H NMR: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show two distinct multiplets corresponding to the two methylene (B1212753) (-CH₂-) groups. The fluorine atom causes characteristic splitting of the signals from the adjacent protons (²JH-F) and the protons on the neighboring carbon (³JH-F). Similarly, the protons will show coupling to each other (³JH-H). The amine (-NH₂) protons are typically observed as a broad singlet, which can exchange with deuterium (B1214612) oxide (D₂O). researchgate.net

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum of this compound would show two signals for the two carbon atoms. The carbon atom bonded to fluorine (C-F) will appear as a doublet due to one-bond carbon-fluorine coupling (¹JC-F), which is typically large. The carbon adjacent to the oxygen will also show a smaller two-bond coupling to fluorine (²JC-F). researchgate.net

¹⁹F NMR: As fluorine has a spin of ½ and a natural abundance of 100%, ¹⁹F NMR is a highly sensitive and informative technique. The ¹⁹F NMR spectrum for this compound would show a triplet of triplets, resulting from coupling to the two adjacent protons (²JF-H) and the two protons on the next carbon (³JF-H).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Couplings for this compound

NucleusPositionPredicted Chemical Shift (ppm)Predicted MultiplicityKey Couplings
¹HF-CH₂-~4.5 - 4.7Triplet of Triplets (tt)²JH-F, ³JH-H
¹H-CH₂-O~3.9 - 4.1Triplet of Triplets (tt)³JH-F, ³JH-H
¹³CF-CH₂-~80 - 83Doublet of Triplets (dt)¹JC-F, ²JC-H
¹³C-CH₂-O~70 - 73Doublet of Triplets (dt)²JC-F, ¹JC-H

Note: Predicted values are based on standard chemical shift ranges and coupling constant principles. wisc.edu

Chromatographic Techniques (HPLC, GC) for Separation and Purity Determination

Chromatographic techniques are fundamental for separating this compound from starting materials, by-products, and other impurities, thereby allowing for accurate purity assessment. amadischem.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the purity analysis of non-volatile or thermally labile compounds. For a polar molecule like this compound, reversed-phase HPLC is a suitable method. d-nb.infonih.gov A C18 column is commonly used with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. Due to the lack of a strong UV chromophore, detection can be challenging. Therefore, detectors such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or mass spectrometer (LC-MS) are often required. Alternatively, pre-column derivatization with a UV-active agent can be employed to enhance detection by a standard UV-Vis detector. rsc.orgresearchgate.netnih.gov

Gas Chromatography (GC): GC is ideal for analyzing volatile and thermally stable compounds. Direct analysis of this compound by GC may be possible, but its polarity and potential for hydrogen bonding could lead to poor peak shape and column adsorption. A more robust method often involves derivatization to create a more volatile and less polar analyte. nih.govgoogle.com For instance, reaction with a ketone (e.g., acetone (B3395972) or cyclohexanone) can form the corresponding oxime ether, which is more amenable to GC analysis. nih.govresearchgate.net A flame ionization detector (FID) is typically used for quantification.

Table 3: Representative Chromatographic Conditions for Analysis

TechniqueParameterTypical Condition
HPLCColumnReversed-Phase C18, e.g., 250 x 4.6 mm, 5 µm
Mobile PhaseGradient or isocratic elution with Water/Acetonitrile
Flow Rate1.0 mL/min
DetectorMS, CAD, ELSD, or UV (with derivatization)
GC (after derivatization)ColumnMid-polarity capillary column, e.g., HP-5
Injector Temp.250 °C
Oven ProgramTemperature gradient, e.g., 100 °C to 250 °C
DetectorFlame Ionization Detector (FID)

Elemental Fluorine Analysis in Fluoroethyl Compounds using Specialized Techniques

Determining the total fluorine content is a crucial aspect of quality control for any fluorinated compound, providing a bulk purity assessment that is complementary to chromatographic methods. Since fluorine is the defining heteroatom in this compound, its accurate quantification confirms the identity and purity of the material.

The analysis of fluorine in organic compounds requires specialized methods to break the strong carbon-fluorine bond and convert the organically bound fluorine into a detectable inorganic form, typically fluoride (B91410) ion (F⁻). stackexchange.comusgs.gov One of the most common and robust techniques is Combustion Ion Chromatography (CIC) . csass.orgintertek.com In this method, the sample is combusted at high temperatures (typically >900 °C) in a stream of argon and oxygen. The organic fluorine is converted to hydrogen fluoride (HF), which is then trapped in an aqueous absorption solution. This solution is subsequently injected into an ion chromatograph, where the fluoride ion is separated and quantified using a conductivity detector. intertek.com

Computational Chemistry Investigations of O 2 Fluoroethyl Hydroxylamine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. For O-(2-fluoroethyl)hydroxylamine, methods such as Density Functional Theory (DFT) and ab initio calculations (like Hartree-Fock and Møller-Plesset perturbation theory) would be employed. These calculations would provide insights into the molecule's geometry, orbital energies, and charge distribution.

A primary focus would be on the conformational analysis of this compound to identify the most stable geometric isomers. The presence of the flexible ethyl chain and the hydroxylamine (B1172632) group suggests the possibility of multiple conformers. The relative energies of these conformers would be calculated to determine the global minimum energy structure.

Key energetic properties such as the heat of formation, ionization potential, and electron affinity would also be determined. These values are crucial for understanding the molecule's stability and its behavior in chemical reactions. A hypothetical data table of calculated thermodynamic properties for the most stable conformer of this compound is presented below.

PropertyCalculated ValueUnits
Heat of Formation (ΔHf°)Valuekcal/mol
Ionization PotentialValueeV
Electron AffinityValueeV
Dipole MomentValueDebye

Note: The values in this table are placeholders and would need to be calculated using appropriate quantum chemical methods.

Prediction of Spectroscopic Properties and Their Validation

Computational methods can predict various spectroscopic properties, which are essential for the experimental characterization of a compound. For this compound, the vibrational frequencies corresponding to its infrared (IR) and Raman spectra would be calculated. These calculations would help in assigning the vibrational modes of the molecule, such as the N-O stretch, O-H stretch, and C-F stretch.

Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H, ¹³C, ¹⁵N, and ¹⁹F nuclei could be predicted. These theoretical chemical shifts, when compared with experimental data, can help confirm the structure of the molecule.

The table below illustrates the kind of data that would be generated for the predicted vibrational frequencies of the most stable conformer.

Vibrational ModeCalculated Frequency (cm⁻¹)
O-H StretchValue
N-H StretchValue
C-H StretchValue
C-F StretchValue
N-O StretchValue

Note: These values are illustrative and would be the result of specific computational analyses.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for elucidating the pathways of chemical reactions. For this compound, this would involve studying its reactivity as a nucleophile, for instance, in reactions with electrophiles. DFT calculations could be used to map out the potential energy surface for such reactions.

This would involve locating the transition state structures and calculating the activation barriers (activation energies). By identifying the lowest energy reaction pathway, the mechanism of the reaction can be understood in detail. For example, the mechanism of its reaction with a simple aldehyde or ketone to form an oxime could be investigated.

The following is a hypothetical data table summarizing the calculated activation energies for a proposed reaction.

Reaction StepTransition StateActivation Energy (kcal/mol)
Nucleophilic AttackTS1Value
Proton TransferTS2Value
DehydrationTS3Value

Note: The values and reaction steps are hypothetical and would be specific to the reaction being modeled.

Theoretical Approaches to Understanding Fluorine Effects on Molecular Properties and Reactivity

The presence of a fluorine atom in this compound is expected to have a significant impact on its properties and reactivity due to fluorine's high electronegativity. Theoretical approaches would be used to quantify these effects.

One key aspect to investigate would be the "gauche effect," which might influence the conformational preferences of the fluoroethyl chain. The fluorine atom can also affect the acidity of the O-H proton and the nucleophilicity of the nitrogen atom through inductive effects.

Comparative calculations between this compound and its non-fluorinated analog, O-ethylhydroxylamine, would be performed. By comparing properties such as the charge distribution, bond lengths, and reaction barriers, the specific effects of the fluorine substitution can be isolated and understood. Natural Bond Orbital (NBO) analysis could be employed to analyze hyperconjugative interactions that might contribute to the observed effects.

Future Research Directions and Academic Perspectives on O 2 Fluoroethyl Hydroxylamine

Exploration of Novel and Sustainable Synthetic Pathways for O-(2-Fluoroethyl)hydroxylamine

The development of novel and sustainable synthetic methodologies for this compound is a critical first step toward unlocking its broader potential. Current synthetic strategies for O-alkylhydroxylamines often rely on conventional methods that may not align with modern principles of green chemistry. Future research is anticipated to focus on pathways that improve efficiency, reduce waste, and utilize more environmentally benign reagents and conditions.

A common route for preparing O-substituted hydroxylamines involves the O-alkylation of N-protected hydroxylamine (B1172632) derivatives, such as tert-butyl N-hydroxycarbamate, with alkyl mesylates, followed by acidic deprotection. organic-chemistry.org This two-step process is effective but generates stoichiometric waste. organic-chemistry.org A key area of future research will be the development of catalytic systems that can directly couple hydroxylamine with 2-fluoroethanol or its derivatives.

Promising sustainable approaches from the broader field of organic synthesis could be adapted for this purpose. For instance, the use of heteropolyacids as catalysts for the O-alkylation of oximes with alcohols in green solvents like dimethyl carbonate represents a viable strategy. rsc.org This method proceeds via a carbocation mechanism and simplifies the reaction system, potentially improving yields and selectivity. rsc.org Another avenue involves the electrophilic amination of alkoxides, where a reagent transfers an N-protected amino group to an oxygen atom, offering a novel protocol for forming the C-O-N linkage. rsc.org

Furthermore, research into the synthesis of the hydroxylamine precursor itself is evolving. The selective hydrogenation of nitroaromatics using supported platinum catalysts is one example of a highly efficient and selective green chemistry approach to forming hydroxylamines. rsc.org Adapting such catalytic principles to the synthesis of this compound from readily available, fluorinated starting materials could represent a significant advancement in its sustainable production.

Table 1: Comparison of General Synthetic Strategies for O-Alkylhydroxylamines

Method Description Potential Advantages for Sustainability Key Research Challenges
N-Protected Hydroxylamine Alkylation Two-step process involving alkylation of a protected hydroxylamine followed by deprotection. organic-chemistry.org Well-established and versatile. Generates stoichiometric waste; requires protection/deprotection steps.
Heteropolyacid Catalysis Direct O-alkylation of an oxime or hydroxylamine with an alcohol using a recyclable acid catalyst in a green solvent. rsc.org Atom-economical; uses a recyclable catalyst; employs green solvents. Catalyst stability and recovery; substrate scope for fluorinated alcohols.
Electrophilic Amination Transfer of an amino group to an alkoxide using a specialized reagent. rsc.org Novel bond-forming strategy. Availability and cost of aminating reagents; reaction efficiency.

| Catalytic Hydrogenation | Reduction of a nitro-precursor to a hydroxylamine using a heterogeneous catalyst. rsc.org | High selectivity and yield; uses H2 as a clean reductant. | Development of suitable fluorinated nitro-precursors. |

This table is generated based on general synthetic methods for the compound class and outlines future research directions.

Development of Expanded Applications in Medicinal Chemistry and Materials Science Beyond Current Radiochemical Uses

Beyond its well-established role as a precursor to radiopharmaceuticals, the intrinsic chemical structure of this compound makes it a promising building block for medicinal chemistry and materials science.

In medicinal chemistry, O-alkylhydroxylamines are recognized as valuable intermediates and pharmacophores. google.com For example, a recent study identified O-alkylhydroxylamines as a class of potent, mechanism-based inhibitors of Indoleamine 2,3-dioxygenase-1 (IDO1), a significant therapeutic target for cancer. nih.gov The hydroxylamine moiety coordinates with the heme iron at the enzyme's active site. nih.gov This discovery opens a compelling new research direction for this compound, exploring its potential as a lead compound in the development of novel IDO1 inhibitors or other enzyme-targeted therapeutics. The presence of the fluoroethyl group can enhance metabolic stability and binding affinity, properties that are highly desirable in drug design.

The hydroxylamine functional group is also a versatile synthetic handle. It readily reacts with aldehydes and ketones to form stable oxime ethers, a linkage that is frequently used in drug discovery to connect molecular fragments. chemtube3d.com This allows this compound to serve as a carrier for the fluoroethyl motif, which can be incorporated into larger, more complex bioactive molecules.

While applications in materials science are less explored, the unique properties of fluorinated compounds suggest significant potential. Fluorine substitution is known to impart desirable characteristics such as thermal stability, chemical resistance, and altered surface properties (e.g., hydrophobicity). This compound could be investigated as a monomer for polymerization or as a surface-modifying agent for advanced materials, where the hydroxylamine group provides a reactive site for grafting onto polymer backbones or surfaces.

Advanced Mechanistic Studies Utilizing Integrated Experimental and Computational Methodologies

A deeper understanding of the reactivity of this compound is essential for optimizing its synthesis and expanding its applications. Future research will likely integrate experimental techniques with advanced computational modeling to elucidate its reaction mechanisms in detail.

Computational studies, particularly using Density Functional Theory (DFT), have become powerful tools for investigating chemical reactions. tandfonline.com Such studies can model reaction pathways, calculate activation barriers, and predict the stability of intermediates. acs.org For hydroxylamine, DFT has been used to investigate its thermal decomposition pathways, revealing that a bimolecular isomerization into ammonia (B1221849) oxide is more energetically favorable than simple bond dissociation. acs.org Similar studies on this compound could clarify its stability and decomposition profile.

A key aspect of hydroxylamine's reactivity is its ambident nucleophilicity, with the potential for reactions to occur at either the nitrogen or oxygen atom. chemtube3d.com The electronic influence of the 2-fluoroethyl group is expected to modulate this reactivity. Computational studies can predict how the electron-withdrawing nature of fluorine affects the electron density on the adjacent oxygen and nitrogen atoms. This, in turn, influences the regioselectivity of its reactions. For instance, DFT calculations have shown that introducing fluorine atoms into aromatic rings can significantly lower the LUMO energy of a molecule, promoting addition reactions. rsc.org A similar effect is expected for this compound, potentially enhancing its reactivity as an electrophile or altering its nucleophilic character.

Integrated studies combining experimental kinetics with computational modeling will be particularly insightful. For example, experimentally measuring the reaction rates of this compound with a series of electrophiles, and then correlating these rates with DFT-calculated properties (like orbital energies and activation barriers), would provide a robust, validated model of its chemical behavior. acs.org

Innovation in Radiopharmaceutical Applications and Advanced Imaging Sciences Through this compound Derivatives

The most significant impact of this compound to date has been through its fluorine-18 (B77423) labeled derivative, O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET), a leading radiotracer for brain tumor imaging with Positron Emission Tomography (PET). frontiersin.orgradiologykey.com Innovation in this area continues to advance on multiple fronts, from synthesis and purification to the development of novel derivatives for new clinical applications.

Innovations in Synthesis and Purification: The routine clinical production of [¹⁸F]FET has driven innovation in automated radiosynthesis. Early methods have been refined into highly reproducible, fully automated processes on commercial synthesis modules. A key innovation has been the shift from purification by high-performance liquid chromatography (HPLC) to methods based on solid-phase extraction (SPE). researchgate.net SPE purification using cartridges is faster, simpler, and can be more easily integrated into automated modules, increasing the accessibility of the tracer. researchgate.net Research continues to optimize precursor concentrations and reaction conditions to maximize radiochemical yield while minimizing impurities.

Table 2: Comparison of Automated [¹⁸F]FET Synthesis Methodologies

Synthesis Module / Method Precursor Amount Decay-Corrected Yield Synthesis Time Purification
GE TRACERlab FX N Pro (SPE) Reduced Amount 16 ± 2% < 55 min SPE Cartridges mdpi.com
SPE with Neutral Alumina 2 - 8 mg ~19% (8 mg) Not Specified SPE (Neutral Alumina) researchgate.net

Data compiled from various studies to illustrate the range of innovations in automated synthesis.

Advanced Imaging Applications: The combination of [¹⁸F]FET PET with Magnetic Resonance Imaging (MRI) in hybrid PET/MRI systems represents a major advance in neuro-oncology. nih.gov This dual-modality approach provides co-registered anatomical (MRI) and metabolic (PET) information in a single session, significantly improving the delineation of tumor boundaries for surgery and radiation therapy, and enhancing the ability to distinguish tumor recurrence from treatment-related changes. nih.govmdpi.com The application of artificial intelligence and radiomics to analyze [¹⁸F]FET PET images is an emerging field, showing potential to extract quantitative features that can help predict tumor grade, genotype, and patient prognosis. nih.gov

Novel Derivatives for Expanded Applications: The success of [¹⁸F]FET has inspired the development of new derivatives targeting different biological processes.

6-O-(2-[¹⁸F]fluoroethyl)-6-O-desmethyl-diprenorphine ([¹⁸F]FE-DPN): This derivative is a radioligand developed for imaging opioid receptors in the brain. mdpi.com While initially considered a non-selective opioid receptor tracer, recent evidence suggests it preferentially binds to mu opioid receptors in vivo, making it a valuable tool for studying conditions like chronic pain, substance abuse, and movement disorders. researchgate.netnih.govjohnshopkins.edu

Novel [¹⁸F]FET Analogs: To improve upon [¹⁸F]FET, new analogs are being designed. For example, the meta-substituted analog, m-[¹⁸F]FET, has shown improved uptake in tumor cells in vitro and accelerated tumor accumulation in vivo, suggesting it could be a promising alternative for brain tumor imaging. fz-juelich.de

[¹⁸F]FET Prodrugs: Researchers are also developing prodrugs of [¹⁸F]FET, such as FET-Ala. These molecules are designed to be metabolized in vivo to release [¹⁸F]FET, potentially altering the biodistribution and improving tumor-to-background signal. nih.gov

These innovations highlight how derivatives of this compound are pushing the boundaries of molecular imaging, enabling more precise diagnosis and a deeper understanding of complex diseases.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing O-(2-fluoroethyl)hydroxylamine derivatives, and how do reaction conditions influence yield?

  • Methodological Answer : this compound derivatives are typically synthesized via nucleophilic substitution or O-alkylation of hydroxylamine precursors. For example, fluorinated alkyl groups can be introduced using 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide) under basic conditions. Reaction optimization requires careful control of pH, temperature, and solvent polarity to minimize side reactions like hydrolysis or over-alkylation . Purification often involves chromatography or recrystallization to isolate the target compound from unreacted reagents.

Q. How is this compound utilized in derivatization protocols for analytical chemistry?

  • Methodological Answer : This compound is used to derivatize carbonyl-containing analytes (e.g., aldehydes, ketones) to enhance detectability in GC-MS or LC-MS. For example, oximation reactions with this compound form stable oximes, improving volatility and ionization efficiency. Protocols must optimize reaction time, pH, and stoichiometry to avoid incomplete derivatization or byproduct formation .

Q. What are the stability considerations for storing this compound in laboratory settings?

  • Methodological Answer : Stability is influenced by temperature, moisture, and light exposure. Storage at -20°C in anhydrous, inert solvents (e.g., acetonitrile) under nitrogen atmosphere is recommended. Degradation can be monitored via NMR or HPLC to track impurities like free hydroxylamine or fluoride byproducts .

Advanced Research Questions

Q. How do reaction kinetics and mechanistic pathways differ between O- and N-acylation of hydroxylamine derivatives?

  • Methodological Answer : Dual bifunctional catalysis involving hydroxylamine’s oxygen and nitrogen atoms can lead to competing O/N-acylation pathways. Computational studies (e.g., DFT calculations) reveal transition states where DG‡ barriers determine product ratios. For this compound, steric and electronic effects from the fluoroethyl group may favor O-acylation, but experimental validation via kinetic isotope effects or isotopic labeling is required .

Q. What strategies resolve contradictions between theoretical predictions and experimental outcomes in hydroxylamine reaction mechanisms?

  • Methodological Answer : Discrepancies arise from solvent effects, solvation free energies, or unaccounted intermediates. For example, aqueous-phase reactions may involve proton shuttle mechanisms not captured in gas-phase calculations. Hybrid QM/MM simulations coupled with in situ spectroscopy (e.g., IR, Raman) can bridge this gap by modeling solvation and transition states .

Q. How can this compound be incorporated into PET radiotracer design for brain imaging?

  • Methodological Answer : The 2-fluoroethyl group enables ¹⁸F labeling for positron emission tomography (PET). Radiosynthesis involves nucleophilic substitution of a tosyl or nitro precursor with [¹⁸F]fluoride. Optimization requires high molar activity (>50 GBq/μmol) and purity (>95%), achieved via automated modules and HPLC purification. Preclinical validation includes biodistribution studies and metabolite analysis in animal models .

Q. What comparative advantages do this compound derivatives offer over other hydroxylamine analogs in enzyme inhibition studies?

  • Methodological Answer : The electron-withdrawing fluoroethyl group enhances electrophilicity, improving covalent binding to enzyme active sites (e.g., serine hydrolases). Comparative studies with methyl or ethyl analogs using kinetic assays (e.g., IC₅₀, kinact/KI) quantify selectivity and potency. Structural insights from X-ray crystallography or cryo-EM further elucidate binding modes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.